GSK2820151 -

GSK2820151

Catalog Number: EVT-1492179
CAS Number:
Molecular Formula: C22H32ClN3O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2820151 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor GSK2820151 binds to the acetylated lysine recognition motifs
Overview

GSK2820151, also known as I-BET151, is a small-molecule inhibitor targeting bromodomain and extraterminal domain-containing proteins, particularly Bromodomain-Containing Protein 4 (BRD4). This compound is part of a broader class of inhibitors that modulate epigenetic regulation by disrupting the interaction between bromodomains and acetylated lysines on histones. GSK2820151 has been explored for its potential therapeutic applications in various cancers due to its ability to alter gene expression profiles associated with tumor growth and survival.

Source

GSK2820151 was developed by GlaxoSmithKline as part of their research into bromodomain inhibitors. The compound has been characterized in several studies focusing on its structure, mechanism of action, and therapeutic potential against solid tumors, particularly gliomas .

Classification

GSK2820151 is classified as an epigenetic modulator and a bromodomain inhibitor. It specifically inhibits the binding of BRD4 to acetylated lysines, thereby influencing transcriptional regulation. This compound falls under the category of isoxazole-based small molecules, which are known for their role in targeting BET (bromodomain and extraterminal) proteins .

Synthesis Analysis

Methods

The synthesis of GSK2820151 involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through a series of reactions that include:

  1. Formation of Isoxazole Ring: The initial step involves the formation of the isoxazole core, which serves as a scaffold for further modifications.
  2. Substituent Introduction: Various functional groups are introduced to enhance potency and selectivity towards BRD4.
  3. Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing .

Technical Details

The synthetic route typically includes the use of reagents such as sodium hydride and various halogenated compounds to facilitate nucleophilic substitutions. Reaction conditions are optimized for yield and purity, with analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry employed to confirm the structure at each stage.

Molecular Structure Analysis

Structure

GSK2820151 features a complex molecular structure characterized by its isoxazole ring fused with additional aromatic systems. The molecular formula is C16H14N4OC_{16}H_{14}N_4O, and it has a molecular weight of approximately 290.31 g/mol.

Data

The compound's structural data can be represented as follows:

  • Molecular Formula: C16H14N4OC_{16}H_{14}N_4O
  • Molecular Weight: 290.31 g/mol
  • Canonical SMILES: CC1=NOC(=C1C=1C=C2C(=NC=1)C1=C(N2[C@@H](C2CCOCC2)C2=NC=CC=C2F)C(=NN1C)C(C)(C)O)C
  • 3D Structure: Available in databases such as PubChem for visualization .
Chemical Reactions Analysis

Reactions

GSK2820151 undergoes several key chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: Involves the replacement of halogen atoms with nucleophiles to form new bonds.
  • Cyclization Reactions: These reactions help in forming the isoxazole ring and other cyclic structures within the molecule.

Technical Details

The synthesis often employs conditions such as refluxing in organic solvents or using microwave-assisted methods to enhance reaction rates. The use of protecting groups during synthesis is also common to prevent unwanted reactions at sensitive sites .

Mechanism of Action

Process

GSK2820151 acts by selectively inhibiting the bromodomains of BRD4, preventing it from binding to acetylated lysines on histones. This inhibition disrupts the transcriptional activation of genes involved in cell proliferation and survival pathways, particularly those associated with cancer.

Data

Studies have shown that GSK2820151 can lead to downregulation of c-Myc target genes, which are crucial for tumor growth. Its effectiveness has been demonstrated in various preclinical models, where it exhibited significant anti-tumor activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: GSK2820151 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa: The compound exhibits specific pKa values that influence its ionization state at physiological pH.

Relevant analyses often include thermal stability assessments and solubility profiling to determine optimal formulation strategies for therapeutic use .

Applications

Scientific Uses

GSK2820151 has been primarily investigated for its potential applications in oncology, particularly:

  • Cancer Treatment: Its ability to inhibit BRD4 makes it a candidate for treating various cancers, including gliomas and solid tumors.
  • Research Tool: It serves as a valuable tool for studying the role of bromodomain-containing proteins in gene regulation and cancer biology.

Clinical trials have been initiated to evaluate its efficacy and safety in patients with specific types of tumors, although some trials have been terminated due to strategic shifts in drug development priorities .

Properties

Product Name

GSK2820151

Molecular Formula

C22H32ClN3O3

Synonyms

GSK2820151; GSK-2820151; GSK 2820151.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.